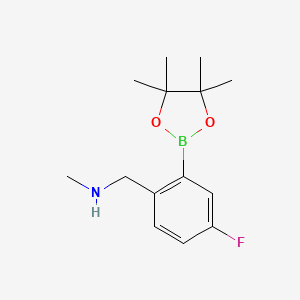2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
CAS No.: 2096334-69-7
Cat. No.: VC7958006
Molecular Formula: C14H21BFNO2
Molecular Weight: 265.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2096334-69-7 |
|---|---|
| Molecular Formula | C14H21BFNO2 |
| Molecular Weight | 265.13 |
| IUPAC Name | 1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine |
| Standard InChI | InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-11(16)7-6-10(12)9-17-5/h6-8,17H,9H2,1-5H3 |
| Standard InChI Key | HXKMEAWDBRQUJO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three functional moieties:
-
Fluorophenyl Core: A benzene ring substituted with fluorine at the para position relative to the boronic ester group, enhancing electronic modulation for cross-coupling reactions .
-
Pinacol Boronic Ester: The boronic acid is protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), improving air and moisture stability compared to free boronic acids .
-
N-Methylaminomethyl Side Chain: A methylated amine (-CH-N(CH)) at the ortho position to the boron group, introducing basicity and hydrogen-bonding potential for biomolecular interactions .
The IUPAC name, 4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine, precisely reflects this arrangement .
Spectroscopic and Computational Data
-
Boiling Point: Estimated at 284–300°C based on analog data .
-
Density: ~1.05–1.10 g/cm³, typical for pinacol boronic esters .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech synthesizes the compound under ISO-certified conditions, achieving ≥97% purity via column chromatography and crystallization . Scalability is ensured by continuous-flow reactors, minimizing boronic acid hydrolysis .
Physicochemical Properties
The compound’s solubility in polar aprotic solvents facilitates its use in Suzuki-Miyaura couplings, while its moderate lipophilicity (LogP ≈2.5) aids membrane permeability in bioactive molecules .
Applications in Pharmaceutical Research
Cross-Coupling Reactions
As a boronic ester, it participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. The fluorine atom directs electrophilic substitution, while the aminomethyl group enables post-functionalization via reductive amination .
Example Reaction:
(Ar = fluorophenyl; X = halide or triflate)
Protease Inhibition
The boronic acid moiety (after deprotection) acts as a transition-state analog in serine protease inhibitors. Clinical analogs (e.g., bortezomib) validate this mechanism, suggesting potential in oncology and anti-inflammatory drug development .
Radiolabeling Precursor
Fluorine-18 derivatives could be synthesized for positron emission tomography (PET) tracers, leveraging the existing fluorine atom for isotopic exchange .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume